molecular formula C4H5LiO4 B13510440 Lithium(1+) 3-hydroxyoxetane-3-carboxylate

Lithium(1+) 3-hydroxyoxetane-3-carboxylate

Cat. No.: B13510440
M. Wt: 124.0 g/mol
InChI Key: OOBQPHRKARDMLK-UHFFFAOYSA-M
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Description

Lithium(1+) 3-hydroxyoxetane-3-carboxylate is a chemical compound with the molecular formula C₄H₅LiO₄ It is a lithium salt of 3-hydroxyoxetane-3-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 3-hydroxyoxetane-3-carboxylate typically involves the reaction of 3-hydroxyoxetane-3-carboxylic acid with a lithium-containing reagent. One common method is to dissolve 3-hydroxyoxetane-3-carboxylic acid in a suitable solvent, such as water or an organic solvent, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-hydroxyoxetane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The lithium ion can be replaced by other cations in a metathesis reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reactions with other metal salts can lead to the exchange of the lithium ion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.

Scientific Research Applications

Lithium(1+) 3-hydroxyoxetane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound can be used in studies involving lithium’s effects on biological systems.

    Medicine: Research into lithium compounds for potential therapeutic uses, such as mood stabilizers, may involve this compound.

    Industry: It may be used in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism by which lithium(1+) 3-hydroxyoxetane-3-carboxylate exerts its effects is related to the properties of the lithium ion. Lithium ions can interact with various molecular targets and pathways, including:

    Enzymes: Lithium can inhibit or activate certain enzymes, affecting metabolic pathways.

    Neurotransmitters: Lithium ions can influence neurotransmitter release and uptake, impacting neurological functions.

    Cell Signaling: Lithium can modulate cell signaling pathways, such as those involving inositol phosphates and glycogen synthase kinase-3 (GSK-3).

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate: Commonly used in medicine as a mood stabilizer.

    Lithium citrate: Another lithium salt with similar applications in medicine.

    Lithium chloride: Used in various chemical reactions and as a reagent in research.

Uniqueness

Lithium(1+) 3-hydroxyoxetane-3-carboxylate is unique due to the presence of the 3-hydroxyoxetane-3-carboxylate moiety, which imparts distinct chemical properties and potential applications compared to other lithium salts. Its specific structure allows for unique interactions in chemical reactions and biological systems.

Properties

Molecular Formula

C4H5LiO4

Molecular Weight

124.0 g/mol

IUPAC Name

lithium;3-hydroxyoxetane-3-carboxylate

InChI

InChI=1S/C4H6O4.Li/c5-3(6)4(7)1-8-2-4;/h7H,1-2H2,(H,5,6);/q;+1/p-1

InChI Key

OOBQPHRKARDMLK-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1C(CO1)(C(=O)[O-])O

Origin of Product

United States

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